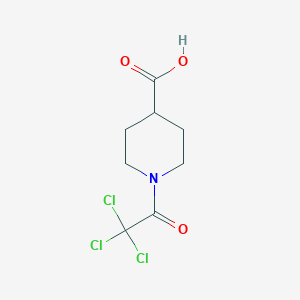![molecular formula C13H20N2O3S B1392377 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol CAS No. 1220033-72-6](/img/structure/B1392377.png)
1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol
Vue d'ensemble
Description
1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol, or 1-AEPP, is a synthetic organic compound with a wide range of potential applications in scientific research. It is a member of the piperidine family of compounds, which is a subclass of heterocyclic compounds. 1-AEPP has been studied for its potential as a reagent in organic synthesis and as a ligand for metal complexes. It has also been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
Novel Antineoplastic Agents
A significant line of research involves the discovery and development of novel series of compounds, including 1-[4-2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, showing potential as drug candidates due to their excellent cytotoxic properties. These compounds are often more potent than contemporary anticancer drugs, with notable features such as greater tumor-selective toxicity and the ability to modulate multi-drug resistance. The mechanisms of action include apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function alteration. Moreover, these molecules exhibit promising antimalarial and antimycobacterial properties and have shown tolerability in short-term toxicity studies in mice. Their structure-activity relationships, drug delivery systems, pharmacokinetic studies, and metabolic stability have been extensively investigated, warranting further evaluation as antineoplastic drug candidates (Hossain, Enci, Dimmock, & Das, 2020).
Antioxidant Capacity Assessment
The ABTS/PP decolorization assay is a prominent method for determining antioxidant capacity, with the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation-based assays being widely used. This review aimed to elucidate the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, revealing two principal reaction pathways. Some antioxidants, particularly of phenolic nature, can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. The specificity and relevance of these reactions, along with their contribution to the total antioxidant capacity, require further exploration. Despite some limitations, ABTS-based assays are recommended for tracking changes in antioxidant systems during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) is a biologically active dietary polyphenol with a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects, among others. CGA can modulate lipid metabolism and glucose in metabolic-related disorders, offering potential treatment for diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review emphasizes the need for more studies on CGA to unveil and optimize its biological and pharmacological effects, potentially using CGA as a natural safeguard food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
Propriétés
IUPAC Name |
1-(3-amino-4-ethylsulfonylphenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-2-19(17,18)13-4-3-10(9-12(13)14)15-7-5-11(16)6-8-15/h3-4,9,11,16H,2,5-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQTXJUQBKLHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCC(CC2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)

![tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1392298.png)




![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)
![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)



